molecular formula C25H23NO4 B2851318 [4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate CAS No. 1260603-03-9

[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No. B2851318
CAS RN: 1260603-03-9
M. Wt: 401.462
InChI Key: QODUJSBGEJJGEF-WALZKBOFSA-N
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Description

[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate, commonly known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMP is a derivative of chalcone, a natural compound found in many plants, and is synthesized through a simple and efficient method.

Mechanism of Action

BDMP exerts its biological effects through multiple mechanisms of action. It has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade and the inhibition of the PI3K/Akt signaling pathway. BDMP also inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. Additionally, BDMP acts as a fluorescent probe for metal ions through its ability to chelate metal ions and emit fluorescence upon excitation.
Biochemical and Physiological Effects:
BDMP has been shown to exert various biochemical and physiological effects. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and act as a fluorescent probe for metal ions. BDMP has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

BDMP has several advantages for lab experiments. It is synthesized through a simple and efficient method, yields high purity product, and has low toxicity. Furthermore, BDMP has multiple potential applications in various fields of scientific research. However, a limitation of BDMP is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the study of BDMP. It could be further investigated as a potential anti-cancer agent and anti-inflammatory agent. Furthermore, BDMP could be modified to improve its solubility and bioavailability. Additionally, BDMP could be used as a fluorescent probe for the detection of other biological molecules, such as proteins and nucleic acids. Overall, BDMP has shown significant potential for further development and investigation in various fields of scientific research.

Synthesis Methods

BDMP is synthesized through a one-pot reaction between 4-benzylaminobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of piperidine and acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the final product. The synthesis method is simple, efficient, and yields high purity BDMP.

Scientific Research Applications

BDMP has shown promising applications in various fields of scientific research. It has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. BDMP has also been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, BDMP has shown potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-28-23-14-10-19(16-24(23)29-2)11-15-25(27)30-22-12-8-21(9-13-22)18-26-17-20-6-4-3-5-7-20/h3-16,18H,17H2,1-2H3/b15-11+,26-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODUJSBGEJJGEF-NMYADAFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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